molecular formula C10H13ClO4S B2389904 2-Methoxy-5-(2-methoxyethyl)benzenesulfonyl chloride CAS No. 2247105-79-7

2-Methoxy-5-(2-methoxyethyl)benzenesulfonyl chloride

Cat. No.: B2389904
CAS No.: 2247105-79-7
M. Wt: 264.72
InChI Key: ZCKMMZCNAVRAOF-UHFFFAOYSA-N
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Description

2-Methoxy-5-(2-methoxyethyl)benzenesulfonyl chloride is a benzenesulfonyl chloride derivative featuring methoxy and methoxyethyl substituents at the 2- and 5-positions of the aromatic ring, respectively. This compound belongs to the sulfonyl chloride family, which is widely utilized in organic synthesis as a sulfonating agent for introducing sulfonyl groups into target molecules. Its structure confers unique reactivity and solubility properties compared to simpler benzenesulfonyl chlorides.

Properties

IUPAC Name

2-methoxy-5-(2-methoxyethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO4S/c1-14-6-5-8-3-4-9(15-2)10(7-8)16(11,12)13/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKMMZCNAVRAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC(=C(C=C1)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(2-methoxyethyl)benzenesulfonyl chloride typically involves the reaction of 2-methoxy-5-(2-methoxyethyl)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete. The product is isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(2-methoxyethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile are frequently used solvents.

    Catalysts: In some cases, catalysts such as triethylamine (TEA) or pyridine are used to facilitate the reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonate Thioesters: Formed by the reaction with thiols.

    Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

2-Methoxy-5-(2-methoxyethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(2-methoxyethyl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Reactivity : Electron-donating groups (e.g., methoxy, methoxyethyl) reduce electrophilicity compared to electron-withdrawing groups (e.g., Cl), impacting sulfonation efficiency .
  • Applications : Derivatives with heterocyclic or fluorescent tags (e.g., phthalimidinyl) are prioritized in biomedical research, while halogenated variants are suited for industrial syntheses .

Biological Activity

2-Methoxy-5-(2-methoxyethyl)benzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be denoted as follows:

  • Chemical Formula : C11_{11}H15_{15}ClO2_2S
  • Molecular Weight : 250.76 g/mol

This compound features a sulfonyl chloride group, which is known for its reactivity and ability to form various derivatives.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Target Enzymes : The compound acts as an inhibitor for certain enzymes, particularly those involved in the cholinergic pathway, such as acetylcholinesterase (AChE). Inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic transmission.
  • Biochemical Pathways : By modulating enzyme activity, this compound can affect various biochemical pathways, including neurotransmission and metabolic processes. The inhibition of AChE has implications for neurodegenerative diseases where cholinergic signaling is disrupted.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.52 μg/mL
Escherichia coli3.17 μg/mL

The presence of the methoxyethyl group is believed to enhance the antibacterial activity compared to other derivatives .

Cytotoxicity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several human cancer cell lines. The cytotoxic activity is attributed to its ability to disrupt cellular processes by inhibiting key enzymes involved in cell proliferation and survival.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of various sulfonamide derivatives, including this compound, against common pathogens. Results indicated that the compound significantly inhibited bacterial growth, suggesting its potential application in treating infections caused by resistant strains .
  • Cancer Cell Line Testing : Another study assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methoxy-5-(2-methoxyethyl)benzenesulfonyl chloride, and how do reaction conditions influence yield?

  • Methodology : Sulfonyl chlorides are typically synthesized via chlorosulfonation of aromatic precursors. For this compound, the starting material (e.g., 2-methoxy-5-(2-methoxyethyl)benzene) would undergo reaction with chlorosulfonic acid under controlled temperatures (0–5°C). Quenching with thionyl chloride or PCl₃ may enhance purity. Yield optimization requires monitoring reaction time and stoichiometry, with characterization via <sup>1</sup>H/<sup>13</sup>C NMR and FTIR to confirm sulfonyl chloride formation .
  • Key Challenge : Competing side reactions (e.g., over-sulfonation) due to electron-donating methoxy groups require precise temperature control .

Q. How can researchers safely handle and purify this compound given its reactivity?

  • Methodology : Use inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (cold ether) is recommended. Monitor stability by TLC and store at –20°C in sealed, desiccated containers .
  • Analytical Tools : Purity assessment via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

Advanced Research Questions

Q. How do the electron-donating methoxy and methoxyethyl groups influence the compound’s reactivity in nucleophilic substitutions?

  • Mechanistic Insight : The methoxy groups increase electron density on the benzene ring, potentially deactivating the sulfonyl chloride toward electrophilic attacks but enhancing stability. The methoxyethyl chain introduces steric hindrance, slowing reactions with bulky nucleophiles (e.g., tertiary amines). Kinetic studies using <sup>19</sup>F NMR or stopped-flow techniques can quantify substituent effects .
  • Comparative Data : Compare reaction rates with analogs like 4-methoxy-2-(trifluoromethyl)benzenesulfonyl chloride to isolate electronic vs. steric contributions .

Q. What strategies resolve contradictions in reported reaction efficiencies for sulfonamide derivatization using this compound?

  • Experimental Design : Systematic screening of bases (e.g., Et₃N vs. DMAP), solvents (polar aprotic vs. ethereal), and temperatures. For example, DMAP in DMF at 0°C may improve coupling with sterically hindered amines. Validate results using LC-MS and X-ray crystallography .
  • Case Study : Inconsistent yields in peptide conjugation could stem from competing hydrolysis; use anhydrous conditions and molecular sieves to suppress side reactions .

Q. Can computational modeling predict the compound’s regioselectivity in multi-step syntheses?

  • Methodology : Density functional theory (DFT) calculations (e.g., Gaussian 16) to model transition states and charge distribution. Compare predicted vs. experimental outcomes for reactions like Suzuki couplings or Grignard additions. Validate with isotopic labeling (<sup>2</sup>H/<sup>13</sup>C) .
  • Example : Simulate the sulfonyl chloride’s interaction with Pd catalysts to optimize cross-coupling conditions .

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